N-((1H-indol-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-indol-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as IP6, is a synthetic compound that has been studied for its potential applications in scientific research. IP6 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
Biosynthesis and Metabolic Pathways
The Pathway for Biosynthesis of Nicotinamide Metabolites : Research has identified pathways for the biosynthesis of major metabolites of nicotinic acid and nicotinamide, such as N^1-Methyl-4-pyridone-3-carboxamide. These metabolites are synthesized from N^1-methylnicotinamide in the liver, highlighting the role of nicotinamide derivatives in metabolic processes and their potential therapeutic applications (Quinn & Greengard, 1966).
Drug Discovery and Disease Treatment
Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) : Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the methylation of pyridine-containing compounds, affecting various physiological and pathological processes. Inhibitors of NNMT, like the bisubstrate inhibitor MS2734, have been identified, providing insights into developing potent and selective inhibitors for therapeutic use. This research offers a framework for exploring compounds similar to "N-((1H-indol-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" for drug development (Babault et al., 2018).
Enzymatic Function and Regulation
NNMT in Cancer and Metabolic Diseases : NNMT is implicated in various human diseases due to its role in regulating the levels of its substrates and products. Understanding its enzymatic function and the development of inhibitors can lead to novel therapeutic approaches for treating diseases such as cancer, obesity, and diabetes. The study of NNMT and its interactions with compounds like "N-((1H-indol-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" could provide valuable insights into disease mechanisms and treatment options (Ulanovskaya et al., 2013).
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(23-13-15-12-21-18-4-2-1-3-17(15)18)14-5-6-19(22-11-14)26-16-7-9-25-10-8-16/h1-6,11-12,16,21H,7-10,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCINGDHRNWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-indol-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。